molecular formula C25H21ClN4O4 B12384152 Btk-IN-33

Btk-IN-33

货号: B12384152
分子量: 482.9 g/mol
InChI 键: RIADFIQSVUZRGG-FEMLVCHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Btk-IN-33 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown significant potential in the treatment of various B-cell malignancies and inflammatory diseases .

准备方法

The synthesis of Btk-IN-33 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency .

化学反应分析

Btk-IN-33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Btk-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of B-cell malignancies and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase .

作用机制

Btk-IN-33 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding results in the irreversible inhibition of the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell activation, proliferation, and survival, leading to the suppression of B-cell-mediated immune responses .

相似化合物的比较

Btk-IN-33 is one of several Bruton’s tyrosine kinase inhibitors. Other similar compounds include ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. These compounds share a common mechanism of action but differ in their selectivity, potency, and safety profiles. This compound is unique in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a promising candidate for further development and clinical applications .

属性

分子式

C25H21ClN4O4

分子量

482.9 g/mol

IUPAC 名称

(12S)-3-(2-chloro-4-phenoxybenzoyl)-12-(trideuteriomethoxymethyl)-12-(trideuteriomethyl)-5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-11-one

InChI

InChI=1S/C25H21ClN4O4/c1-25(13-33-2)24(32)29-19-12-28-23-20(21(19)30-25)17(11-27-23)22(31)16-9-8-15(10-18(16)26)34-14-6-4-3-5-7-14/h3-12,30H,13H2,1-2H3,(H,27,28)(H,29,32)/t25-/m0/s1/i1D3,2D3

InChI 键

RIADFIQSVUZRGG-FEMLVCHJSA-N

手性 SMILES

[2H]C([2H])([2H])[C@@]1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC([2H])([2H])[2H]

规范 SMILES

CC1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。